(Z)-ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate
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Description
The compound is a derivative of thiazole, which is a heterocyclic compound . Thiazole and its derivatives are valuable reagents for organic synthesis and have wide pharmacological applications .
Synthesis Analysis
Thiazole derivatives can be obtained by the reaction of aldehydes with cyanothioacetamide and α-bromo (chloro)ketones . The reaction of (2E,4E)-5-phenyl-2-cyano-2,4-pentadienethioamide with α-bromoketones upon short-term heating in DMF furnished a series of 2-(4-arylthiazol-2-yl)penta-2,4-dienenitriles .Chemical Reactions Analysis
Direct bromination of similar compounds by the action of bromine in DMF proceeded regiospecifically at the C5 position of the thiazole ring without affecting the diene system .Mechanism of Action
Thiazole derivatives
The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazole derivatives are known to have wide pharmacological applications . They can be easily obtained by the reaction of aldehydes with cyanothioacetamide and α-bromo (chloro)ketones .
Antimicrobial activity
Some compounds that contain a similar structure, such as 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-one, have been synthesized and screened for antibacterial and antifungal activities .
Chemical synthesis
The compound can be synthesized by the reaction of (2E,4E)-5-phenyl-2-cyano-2,4-pentadienethioamide or (E)-3-(2-nitrophenyl)acrolein and cyanothioacetamide with α-bromoketones .
Properties
IUPAC Name |
ethyl 4-[[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-2-26-21(25)16-8-10-18(11-9-16)23-13-17(12-22)20-24-19(14-27-20)15-6-4-3-5-7-15/h3-11,13-14,23H,2H2,1H3/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLBPGJSXYROEA-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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